Benzoate de méthyle 4-(3-(dibutylamino)propoxy)

Vue d'ensemble

Description

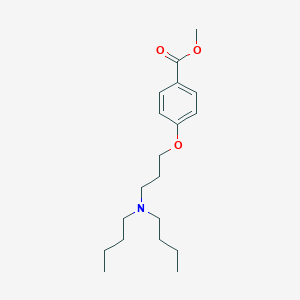

Methyl 4-(3-(dibutylamino)propoxy)benzoate is a chemical compound with the molecular formula C19H31NO3 and a molecular weight of 321.45 g/mol . It is known for its role as an intermediate in the synthesis of dronedarone, a medication used to treat cardiac arrhythmias. The compound is characterized by its ester functional group and the presence of a dibutylamino group attached to a propoxy chain.

Applications De Recherche Scientifique

Methyl 4-(3-(dibutylamino)propoxy)benzoate has several scientific research applications:

Biology: The compound is studied for its potential biological activities, including its effects on cellular pathways and enzyme interactions.

Medicine: As an intermediate in drug synthesis, it plays a crucial role in the development of medications for treating cardiac arrhythmias.

Méthodes De Préparation

The synthesis of Methyl 4-(3-(dibutylamino)propoxy)benzoate typically involves the following steps:

Starting Materials: The synthesis begins with 4-hydroxybenzoic acid and dibutylamine.

Esterification: The 4-hydroxybenzoic acid is esterified with methanol in the presence of an acid catalyst to form methyl 4-hydroxybenzoate.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Analyse Des Réactions Chimiques

Methyl 4-(3-(dibutylamino)propoxy)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane, and controlled temperatures.

Mécanisme D'action

The mechanism of action of Methyl 4-(3-(dibutylamino)propoxy)benzoate involves its interaction with molecular targets such as enzymes and receptors. In the context of its role as a dronedarone intermediate, it contributes to the modulation of ion channels in cardiac cells, thereby affecting the electrical activity of the heart and helping to maintain normal rhythm.

Comparaison Avec Des Composés Similaires

Methyl 4-(3-(dibutylamino)propoxy)benzoate can be compared with other similar compounds, such as:

Methyl 4-(3-(diethylamino)propoxy)benzoate: This compound has a diethylamino group instead of a dibutylamino group, which may affect its reactivity and biological activity.

Methyl 4-(3-(dimethylamino)propoxy)benzoate: The presence of a dimethylamino group makes this compound more hydrophilic and may alter its pharmacokinetic properties.

Methyl 4-(3-(dipropylamino)propoxy)benzoate: The dipropylamino group provides different steric and electronic effects compared to the dibutylamino group.

The uniqueness of Methyl 4-(3-(dibutylamino)propoxy)benzoate lies in its specific structural features that make it an effective intermediate in the synthesis of dronedarone, contributing to its pharmacological properties.

Activité Biologique

Methyl 4-(3-(dibutylamino)propoxy)benzoate (M4DPB) is a chemical compound primarily recognized as an intermediate in the synthesis of dronedarone, a drug used for treating atrial fibrillation and heart failure. This article delves into the biological activity of M4DPB, its mechanisms, and its relevance in pharmacological applications based on available research findings.

Chemical Structure and Properties

M4DPB has a molecular formula of C₁₈H₃₁N₃O₃ and a molecular weight of approximately 321.45 g/mol. The compound features a benzoate moiety linked to a dibutylamino group via a propoxy chain, which influences its biological interactions and pharmacokinetic properties.

Pharmacological Applications

M4DPB's significance in pharmacology stems from its connection to dronedarone:

- Cardiovascular Effects : Dronedarone has been noted for prolonging action potentials and refractory periods in myocardial cells, showcasing potential antiarrhythmic properties. Consequently, M4DPB is relevant in studies aimed at understanding and improving cardiac therapies .

- Anticancer Potentials : Some studies suggest that compounds related to M4DPB may serve as potentiators for anticancer drugs, although specific data on M4DPB itself in this context is sparse .

Toxicological Profile

The safety profile of M4DPB has been assessed through various toxicity tests:

- Acute Toxicity : The compound exhibits an oral LD50 greater than 2,000 mg/kg in rats, indicating low acute toxicity .

- Environmental Impact : M4DPB is not easily degradable in the environment, with a reported LC50 for fish at 4.6 mg/L and EC50 for water fleas at 12 mg/L . This raises concerns regarding its ecological safety.

Comparative Analysis with Related Compounds

M4DPB can be compared with structurally similar compounds to highlight its unique properties:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 4-(3-(diethylamino)propoxy)benzoate | Diethylamino instead of dibutylamino | May exhibit different reactivity and bioactivity |

| Methyl 4-(3-(dimethylamino)propoxy)benzoate | Dimethylamino group increases hydrophilicity | Alters pharmacokinetic properties |

| Methyl 4-(3-(dipropylamino)propoxy)benzoate | Dipropylamino group provides distinct steric effects | Different electronic properties compared to dibutyl |

The structural characteristics of M4DPB enhance its effectiveness as an intermediate in drug synthesis targeting cardiac conditions.

Case Studies and Research Findings

- Synthesis Optimization : Research has focused on optimizing the synthesis of dronedarone using M4DPB as an intermediate. Studies have explored reaction conditions that improve yield and purity while developing greener synthetic pathways.

- Ion Channel Studies : Investigations into dronedarone's mechanism have highlighted the importance of compounds like M4DPB in understanding how these drugs influence cardiac ion channels, which could lead to improved therapeutic strategies for arrhythmias.

- Preliminary Biological Interaction Studies : Initial studies suggest that M4DPB may influence cellular pathways; however, detailed research is required to establish specific biological activities.

Propriétés

IUPAC Name |

methyl 4-[3-(dibutylamino)propoxy]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31NO3/c1-4-6-13-20(14-7-5-2)15-8-16-23-18-11-9-17(10-12-18)19(21)22-3/h9-12H,4-8,13-16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGPWAAYOCNWIEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)CCCOC1=CC=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20431534 | |

| Record name | Methyl 4-[3-(dibutylamino)propoxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

437651-42-8 | |

| Record name | Methyl 4-[3-(dibutylamino)propoxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.